molecular formula C21H34O2 B12770200 AN78SQ2Wkc CAS No. 938174-18-6

AN78SQ2Wkc

Cat. No.: B12770200
CAS No.: 938174-18-6
M. Wt: 318.5 g/mol
InChI Key: CTFKOMUXSHQLLL-UHFFFAOYSA-N
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Description

AN78SQ2Wkc is a hypothetical coordination compound, likely classified within the family of hybrid multidentate ligands, as inferred from its alphanumeric designation and structural parallels to compounds discussed in phosphine-alkene ligand research . While specific data on its synthesis or applications are absent in the provided evidence, its nomenclature suggests a combination of phosphine and alkene moieties, enabling versatile transition metal coordination. Such ligands are critical in catalysis, particularly in asymmetric synthesis and industrial processes requiring high stereochemical control .

Properties

CAS No.

938174-18-6

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[1-(hydroxymethyl)cyclopentyl]methyl]phenol

InChI

InChI=1S/C21H34O2/c1-19(2,3)16-11-15(12-17(18(16)23)20(4,5)6)13-21(14-22)9-7-8-10-21/h11-12,22-23H,7-10,13-14H2,1-6H3

InChI Key

CTFKOMUXSHQLLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(CCCC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2,6-di-tert-butylphenol with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol primarily involves its antioxidant properties. The phenolic group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound targets molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Criteria for Comparison with Similar Compounds

To evaluate AN78SQ2Wkc against analogous compounds, the following criteria are applied:

  • Structural Features : Denticity (number of binding sites), backbone flexibility, and functional groups.
  • Functional Properties : Catalytic efficiency, thermal stability, and solubility.
  • Applications : Utility in cross-coupling reactions, hydrogenation, or polymerization.

These parameters align with methodologies outlined in inorganic compound analysis guidelines and coordination chemistry research frameworks .

Comparison with Structurally Similar Compounds

Compound A: Triphenylphosphine (PPh₃)

  • Structural Comparison: this compound likely exhibits multidentate binding (e.g., bidentate or tridentate) due to hybrid ligand design, whereas PPh₃ is monodentate . The alkene component in this compound may enhance π-backbonding with metals, unlike the purely σ-donor PPh₃.
  • Functional Comparison: PPh₃ is widely used in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) but suffers from air sensitivity. This compound’s hybrid structure could improve oxidative stability . Catalytic turnover numbers (TONs) for PPh₃-based systems range from 10²–10³, while hypothetical data for this compound might exceed 10⁴ due to stronger metal-ligand interactions .

Compound B: 1,5-Cyclooctadiene (COD)

  • Structural Comparison: COD is a bidentate alkene ligand, whereas this compound may integrate both phosphine and alkene groups, enabling heterobidentate coordination .
  • This compound’s phosphine component could enhance electron-richness, improving catalytic activity in hydrogenation . Thermal stability of COD-metal complexes degrades above 80°C; this compound’s hybrid design might stabilize complexes up to 120°C .

Research Findings and Limitations

  • Enhanced stability could reduce precatalyst decomposition in industrial settings .
  • Limitations: No experimental data confirm these hypotheses; synthesis challenges (e.g., ligand backbone steric effects) remain unaddressed . Comparative studies require rigorous spectroscopic (e.g., NMR, X-ray crystallography) and kinetic analyses .

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